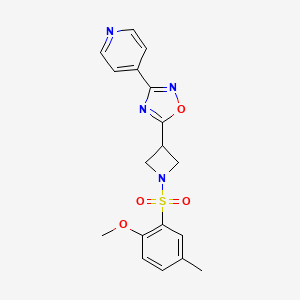
5-(1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 5-(1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole typically involves multiple steps including cyclization, esterification, and condensation reactions. One approach may involve the initial synthesis of a key azetidin-3-yl or oxadiazole core, followed by subsequent modifications such as sulfonylation to introduce the desired functional groups. The precise synthetic route can vary depending on the targeted structure and the functional groups present in the starting materials (Rai et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of related compounds often involves X-ray crystallography, which provides detailed information on the crystal structure, bond lengths, angles, and conformation. For instance, the structure of similar tetrazole derivatives has been elucidated using X-ray crystallography, revealing insights into the planarity of the tetrazole rings and the orientation of substituted phenyl groups (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives can include nucleophilic substitution, oxidation, and further cyclization processes, aiming to modify the chemical structure for desired properties or biological activities. The presence of reactive sites such as the sulfonyl and oxadiazole groups facilitates a wide range of chemical transformations (Khalid et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their practical application and formulation. These properties are influenced by the molecular structure, particularly the arrangement of functional groups and overall molecular geometry. Studies on related compounds provide valuable information on how structural variations can affect physical properties (Gumus et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamentally important for the application of these compounds in drug design and material science. The sulfonyl and oxadiazole groups, in particular, contribute to the chemical versatility and biological activity of these molecules. For example, oxadiazole derivatives have been studied for their potential as antimicrobial and anticancer agents, highlighting the importance of the chemical properties of these compounds (Wang et al., 2016).
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Applications
A novel series of compounds, including oxadiazole derivatives, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds, characterized by various spectroscopic techniques, have shown good to excellent activity against a range of bacterial and fungal strains. For example, certain derivatives demonstrated significant antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as antitubercular activity against M. tuberculosis H37Rv. Molecular docking studies further supported these findings by elucidating the potential modes of action against target enzymes or proteins involved in microbial pathogenesis (Shingare et al., 2022).
Anticancer Agents
Research into the anticancer properties of related compounds, particularly those incorporating oxadiazole and azetidinone frameworks, has yielded promising results. Some synthesized derivatives displayed moderate cytotoxicity against breast cancer cell lines, suggesting potential for further investigation as anticancer agents. The structure-activity relationship studies highlight the importance of specific substitutions on the oxadiazole ring for enhancing anticancer activity (Redda & Gangapuram, 2007).
Pharmacological Evaluation
Further pharmacological evaluations of related compounds have shown a range of biological activities. This includes studies on novel sulfamethaxazole-based azo dyes, which, after being tested for various microbial strains, exhibited promising antitubercular activity and potential as anticancer agents against specific cell lines. Such studies underscore the versatility and potential of these compounds in developing new therapeutic agents (Mallikarjuna & Keshavayya, 2020).
Propriétés
IUPAC Name |
5-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12-3-4-15(25-2)16(9-12)27(23,24)22-10-14(11-22)18-20-17(21-26-18)13-5-7-19-8-6-13/h3-9,14H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUOSGHRVFPIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2496853.png)
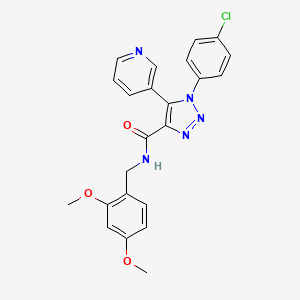
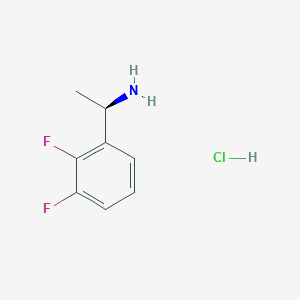
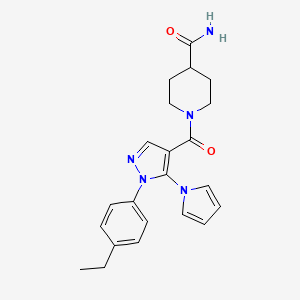
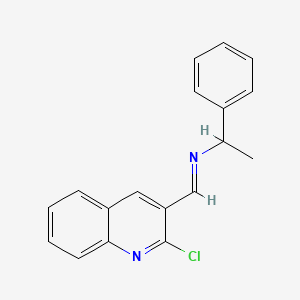


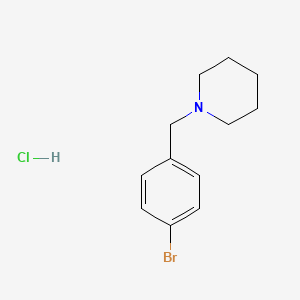
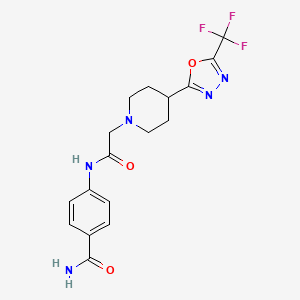

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2496871.png)
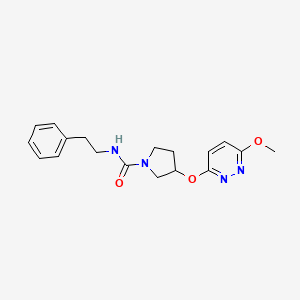
![N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2496874.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2496875.png)